(2,5-dimethyl-1H-indol-3-yl)acetic acid
CAS No.: 5435-40-5
Cat. No.: VC2124544
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5435-40-5 |
|---|---|
| Molecular Formula | C12H13NO2 |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | 2-(2,5-dimethyl-1H-indol-3-yl)acetic acid |
| Standard InChI | InChI=1S/C12H13NO2/c1-7-3-4-11-10(5-7)9(6-12(14)15)8(2)13-11/h3-5,13H,6H2,1-2H3,(H,14,15) |
| Standard InChI Key | TYNHPLJFWKDNTJ-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)NC(=C2CC(=O)O)C |
| Canonical SMILES | CC1=CC2=C(C=C1)NC(=C2CC(=O)O)C |
Introduction
Basic Chemical Properties and Structure
(2,5-dimethyl-1H-indol-3-yl)acetic acid is an organic compound belonging to the class of indole derivatives. Indoles represent an important group of heterocyclic compounds widely studied for their diverse pharmacological activities. This particular compound features a bicyclic structure consisting of a benzene ring fused to a pyrrole ring (the indole core), with two methyl groups at positions 2 and 5, and an acetic acid moiety at position 3.
The compound is characterized by the following fundamental properties:
| Property | Value |
|---|---|
| CAS Registry Number | 5435-40-5 |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | 2-(2,5-dimethyl-1H-indol-3-yl)acetic acid |
| Standard InChI | InChI=1S/C12H13NO2/c1-7-3-4-11-10(5-7)9(6-12(14)15)8(2)13-11/h3-5,13H,6H2,1-2H3,(H,14,15) |
| Standard InChIKey | TYNHPLJFWKDNTJ-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)NC(=C2CC(=O)O)C |
The structural features of this compound suggest potential interactions with biological targets, drawing from the known bioactive properties of similar indole scaffolds.
Structural Analysis
The indole core of (2,5-dimethyl-1H-indol-3-yl)acetic acid provides a rigid scaffold that may facilitate binding to biological targets. The methyl groups at positions 2 and 5 increase the lipophilicity of the molecule and may influence its pharmacokinetic properties. The acetic acid moiety at position 3 provides a point for further functionalization and may contribute to hydrogen bonding interactions with potential biological targets.
Synthesis Approaches
General Indole Synthesis
Indole derivatives are typically synthesized through various organic reactions, with the Fischer indole synthesis being one of the most common approaches. This method involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring system.
Related Synthetic Pathways
The synthesis of structurally similar compounds can offer valuable insights. For instance, indole-3-acetamides have been synthesized via a one-pot multicomponent reaction of indole-3-acetic acid with 1,1-carbonyldiimidazole (CDI) and various substituted anilines . This approach involves:
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Reaction of indole-3-acetic acid with CDI in the presence of pyridine in acetonitrile
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Formation of an intermediate with the evolution of CO₂ gas
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Subsequent treatment with various substituted anilines to yield indole-3-acetamides
A similar approach could potentially be adapted for the synthesis of (2,5-dimethyl-1H-indol-3-yl)acetic acid, starting with appropriately substituted precursors .
Spectroscopic Characterization
For related indole compounds, spectroscopic characterization typically involves techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry. For example, the spectroscopic data for N-(2,5-Dimethylphenyl)-2-(1H-indol-3-yl)acetamide, a compound with structural similarities, includes:
¹H NMR (300 MHz, acetone-d₆): δ 10.24 (s, 1H, NH), 8.08 (s, 1H, NH), 7.65 (m, 2H, H-6′, H-2), 7.42 (d, J = 6.3 Hz, 2H, H-7, H-4), 7.12 (t, J = 7.2 Hz, 1H, H-5), 7.04 (t, J = 7.5 Hz, 1H, H-6), 6.94 (d, J = 7.5 Hz, 1H, H-3′), 6.78 (d, J = 7.5 Hz, 1H, H-4′), 3.84 (s, 2H, H-2′′), 2.23 (s, 3H, CH₃), 1.85 (s, 3H, CH₃) .
Similar spectroscopic patterns would be expected for (2,5-dimethyl-1H-indol-3-yl)acetic acid, with characteristic signals for the indole NH, aromatic protons, methyl groups, and the methylene group of the acetic acid moiety.
Research Status and Future Directions
Current Research Focus
Research on indole derivatives similar to (2,5-dimethyl-1H-indol-3-yl)acetic acid has focused primarily on their potential applications in managing metabolic disorders, particularly diabetes, through their antihyperglycemic and antioxidant properties . The inhibition of α-amylase by these compounds represents a promising approach for controlling postprandial hyperglycemia.
Synthetic Modifications
One area of active research involves the synthesis of various derivatives through modifications of the basic indole scaffold. For example, the coupling of indole-3-acetic acid with different substituted anilines has yielded compounds with enhanced biological activities . Similar approaches could be applied to (2,5-dimethyl-1H-indol-3-yl)acetic acid to develop novel derivatives with improved properties.
Analytical Methods and Characterization
Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential for the characterization of (2,5-dimethyl-1H-indol-3-yl)acetic acid. The ¹H-NMR spectrum would typically show signals for:
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The indole NH proton (usually a broad singlet at δ ~10 ppm)
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Aromatic protons of the benzene ring (typically between δ 6.5-8.0 ppm)
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Methyl group protons (singlets at δ ~2.0-2.5 ppm)
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Methylene protons of the acetic acid group (singlet at δ ~3.5-4.0 ppm)
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Carboxylic acid proton (broad singlet at δ ~10-12 ppm)
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used for the purification and analysis of indole derivatives. These techniques allow for the separation and identification of the compound based on its physicochemical properties.
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